2,4,6-Trimethyl-N-(2,4,6-trimethylphenyl)anilinium
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Overview
Description
2,4,6-Trimethyl-N-(2,4,6-trimethylphenyl)anilinium is an organic compound with significant interest in various scientific fields It is an aromatic amine, characterized by the presence of three methyl groups attached to the benzene ring and an anilinium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-N-(2,4,6-trimethylphenyl)anilinium typically involves the selective nitration of mesitylene, followed by reduction of the resulting nitro group to form the aniline derivative . The reaction conditions often require careful control of temperature and the use of specific reagents to avoid oxidation of the methyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing advanced chemical engineering techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethyl-N-(2,4,6-trimethylphenyl)anilinium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, nitric acid, and reducing agents such as hydrogen or metal hydrides. The reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and other aromatic derivatives. These products can have significant applications in different chemical industries.
Scientific Research Applications
2,4,6-Trimethyl-N-(2,4,6-trimethylphenyl)anilinium has diverse applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of dyes and pigments.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-N-(2,4,6-trimethylphenyl)anilinium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylaniline: An aromatic amine with similar structural features but different functional groups.
2,4,6-Trimethylphenol: A phenolic compound with similar methyl group substitution but different chemical properties.
2,4,6-Trimethylquinoline: A heterocyclic compound with similar methyl group substitution but different ring structure.
Uniqueness
2,4,6-Trimethyl-N-(2,4,6-trimethylphenyl)anilinium is unique due to its specific combination of aromatic amine and anilinium groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse applications in different scientific fields highlight its significance.
Properties
CAS No. |
188939-98-2 |
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Molecular Formula |
C18H24N+ |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
bis(2,4,6-trimethylphenyl)azanium |
InChI |
InChI=1S/C18H23N/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6/h7-10,19H,1-6H3/p+1 |
InChI Key |
HSXWOKPAUZMPML-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[NH2+]C2=C(C=C(C=C2C)C)C)C |
Origin of Product |
United States |
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